3,10,17-Trioxo-1-phenyl-2-oxa-4,11,18-triazatetracosan-24-oic acid
Description
Properties
IUPAC Name |
6-[6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O6/c30-23(28-19-11-4-9-17-25(32)33)15-7-2-10-18-27-24(31)16-8-3-12-20-29-26(34)35-21-22-13-5-1-6-14-22/h1,5-6,13-14H,2-4,7-12,15-21H2,(H,27,31)(H,28,30)(H,29,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNCQRSJCGNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60821612 | |
| Record name | 3,10,17-Trioxo-1-phenyl-2-oxa-4,11,18-triazatetracosan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60821612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-70-5 | |
| Record name | 3,10,17-Trioxo-1-phenyl-2-oxa-4,11,18-triazatetracosan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60821612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,10,17-Trioxo-1-phenyl-2-oxa-4,11,18-triazatetracosan-24-oic acid (CAS: 60760-70-5) is a complex organic compound characterized by a unique molecular structure that includes multiple functional groups. Its molecular formula is C26H41N3O6, with a molar mass of 491.62 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure
The structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H41N3O6 |
| Molar Mass | 491.62 g/mol |
| CAS Number | 60760-70-5 |
| Synonyms | 8,15,22-Trioxo-24-phenyl... |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of triazine and oxadiazole have shown efficacy against various bacterial strains and fungi. The incorporation of the triazine moiety in the structure may contribute to enhanced antimicrobial properties due to its ability to interact with microbial cell membranes.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example:
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 5.4 | Induction of apoptosis via mitochondrial pathway | |
| Colon Cancer | 3.2 | Inhibition of cell proliferation |
These findings highlight the potential for further exploration into the compound's mechanisms and efficacy against different cancer types.
Neuroprotective Effects
Emerging data suggests that similar compounds may exhibit neuroprotective effects. Research on related triazole derivatives has indicated potential benefits in models of neurodegenerative diseases, including Alzheimer’s disease. Neuroprotective mechanisms may involve antioxidant activity and modulation of neuroinflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the phenyl ring significantly influenced antimicrobial potency against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro assays on breast cancer cell lines revealed that derivatives with triazine structures exhibited a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest structural analog is 1-(9H-fluoren-9-yl)-3,10,17-trioxo-2-oxa-4,11,18-triazatetracosan-24-oic acid (compound 8 in ), which replaces the phenyl group with a 9H-fluoren-9-yl substituent . This substitution introduces significant differences in steric bulk, aromaticity, and electronic properties, as summarized below:
| Property | Target Compound | Compound 8 |
|---|---|---|
| Aromatic Substituent | Phenyl (C₆H₅) | 9H-Fluoren-9-yl (C₁₃H₉) |
| Molecular Weight | ~500–550 g/mol (estimated) | ~600–650 g/mol (estimated) |
| Hydrophobicity | Moderate (logP ~2–3) | Higher (logP ~4–5) |
| Functional Groups | 3 oxo, 3 aza, 1 oxa, 1 carboxylic acid | 3 oxo, 3 aza, 1 oxa, 1 carboxylic acid |
Key Differences and Implications
Aromatic Substituent Effects
- The phenyl group in the target compound provides planar aromaticity, favoring π-π stacking with protein residues or small molecules. In contrast, the 9H-fluoren-9-yl group in compound 8 introduces a bicyclic aromatic system with increased steric hindrance and enhanced hydrophobicity. This may improve binding to hydrophobic pockets in proteins but reduce aqueous solubility .
Bioactivity and Reactivity While neither compound’s bioactivity is explicitly documented in the provided evidence, the fluorenyl group in compound 8 could enhance interactions with lipid bilayers or hydrophobic enzyme active sites. The phenyl group in the target compound may favor interactions with aromatic amino acids (e.g., tyrosine, tryptophan) in antibody-like applications .
Synthetic Accessibility
- The phenyl-substituted compound likely requires fewer synthetic steps compared to the fluorenyl derivative, as fluorenyl groups often necessitate protective strategies (e.g., Fmoc chemistry) during solid-phase synthesis.
Limitations of Current Data
No direct experimental data (e.g., binding affinities, solubility measurements) are available in the provided evidence. Further studies are needed to quantify thermodynamic and kinetic properties, such as:
- Partition coefficients (logP/logD)
- Protein-binding assays
- Stability under physiological conditions
Preparation Methods
Coupling of Protected Amino Acid Derivatives
- Starting materials: 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and methyl 6-aminohexanoate.
- Coupling agents: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC) and 1-hydroxybenzotriazole (HOBt).
- Solvent: Dichloromethane (DCM).
- Conditions: Room temperature (21-23 °C), stirring for 5-6 hours.
- Outcome: Formation of methyl ester intermediate with 95% yield and 98% purity by HPLC.
Deprotection via Hydrogenolysis
- Catalyst: 10% palladium on activated carbon (Pd/C).
- Additive: 1.25 M hydrochloric acid in methanol to prevent self-condensation.
- Atmosphere: Hydrogen gas at 20-30 psi.
- Duration: Initial 5 hours, with additional catalyst added and further 2 hours of reaction.
- Monitoring: Reaction progress tracked by HPLC.
- Outcome: Removal of the Cbz protecting group, yielding the free amine intermediate.
Ester Hydrolysis to Acid
- Reagents: Lithium hydroxide monohydrate in aqueous solution.
- Solvent: Tetrahydrofuran (THF).
- Conditions: Room temperature (21-23 °C), stirring until complete dissolution.
- Workup: Acidification to pH ~3.5 with 6 N hydrochloric acid to precipitate the acid.
- Purification: Crystallization from ethanol and ethyl acetate.
- Yield: Approximately 83%, with a melting point of 136-137 °C.
Purification and Characterization
- Washing steps: Organic layers washed sequentially with 1 N hydrochloric acid, 1 N sodium hydroxide, and saturated sodium chloride solution to remove impurities.
- Drying: Over anhydrous magnesium sulfate (MgSO4).
- Filtration: Removal of catalyst and solids using Celite beds.
- Drying: Vacuum drying at room temperature or mild heating (45-50 °C) for extended periods (14-48 hours).
- Analytical methods: High-performance liquid chromatography (HPLC) for purity, melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) for molecular confirmation.
Data Table: Key Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Coupling to form methyl ester | EDAC, HOBt, DCM, stirring | 21-23 | 5-6 | 95 | 98 | Mild conditions, efficient coupling |
| Hydrogenolysis (deprotection) | Pd/C, HCl in MeOH, H2 atmosphere | 21-23 | 7 (5+2) | - | - | Prevents self-condensation |
| Ester hydrolysis to acid | LiOH·H2O in THF/H2O, acidification with HCl | 21-23 | Varies | 83 | - | Crystallization yields pure acid |
| Purification | Washes with acid/base/salt, drying over MgSO4 | Ambient | - | - | - | Ensures removal of impurities |
Research Findings and Notes
- The use of EDAC and HOBt as coupling agents is critical for high efficiency and minimal side reactions during amide bond formation.
- Hydrogenolysis in the presence of hydrochloric acid prevents unwanted polymerization or self-condensation of the amine intermediate.
- The ester hydrolysis step is mild and selective, preserving sensitive functional groups while converting the ester to the free acid.
- The purification sequence involving acid/base washes and drying ensures the removal of residual reagents and byproducts, resulting in a high-purity final product.
- Analytical data confirm the structure and purity, with melting points and NMR spectra consistent with literature values.
Q & A
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Methodological Answer: Implement real-time monitoring via Raman spectroscopy to detect intermediates. Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents. Optimize protecting groups (e.g., Fmoc for amines) to prevent undesired aza group reactivity during oxo formation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
